Ethyl acetylacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

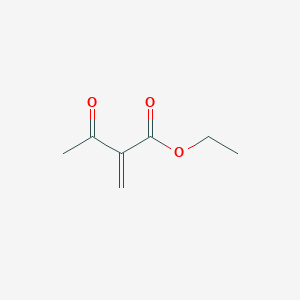

Ethyl acetylacrylate is an organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a vinyl group attached to the carbonyl carbon of the ester group, making it bifunctional in nature. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Ethyl acetylacrylate can be synthesized through several methods. One common method involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst. This reaction typically occurs at temperatures ranging from 100 to 120°C. Another method involves the Reppe reaction, where acetylene, carbon monoxide, and ethanol are used to produce this compound. Industrial production often includes the use of polymerization inhibitors such as hydroquinone to prevent unwanted polymerization during storage and handling .

Chemical Reactions Analysis

Ethyl acetylacrylate undergoes various chemical reactions, including:

Polymerization: The vinyl group in this compound makes it susceptible to polymerization, forming polymers with high molecular weight.

Esterification: It can react with alcohols to form different esters.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and ethanol.

Addition Reactions: The double bond in the vinyl group can participate in addition reactions with various reagents, such as halogens and hydrogen halides

Scientific Research Applications

Ethyl acetylacrylate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in the production of resins, plastics, and adhesives.

Biology: It is employed in the development of biomedical materials, such as contact lenses and bone cements, due to its biocompatibility and flexibility.

Medicine: this compound is used in the formulation of drug delivery systems and medical devices.

Industry: It is used in the production of paints, coatings, and textiles, providing properties such as transparency, flexibility, and toughness

Mechanism of Action

The mechanism of action of ethyl acetylacrylate involves its ability to undergo polymerization and form long-chain polymers. The vinyl group in the compound is highly reactive and can participate in various addition reactions, leading to the formation of polymers with diverse properties. These polymers can interact with different molecular targets and pathways, depending on their specific applications. For example, in biomedical applications, the polymers can interact with biological tissues and cells, promoting biocompatibility and enhancing the performance of medical devices.

Comparison with Similar Compounds

Ethyl acetylacrylate can be compared with other similar compounds, such as:

Ethyl acrylate: Both compounds are esters of acrylic acid, but ethyl acrylate lacks the acetyl group present in this compound. This difference in structure can lead to variations in their chemical reactivity and applications.

Methyl methacrylate: This compound is another ester of acrylic acid, but with a methyl group instead of an ethyl group. Methyl methacrylate is commonly used in the production of Plexiglas and other transparent plastics.

Butyl acrylate: Similar to this compound, butyl acrylate has a longer alkyl chain, which can affect its physical properties and applications .

This compound stands out due to its unique combination of the vinyl and acetyl groups, which provide it with distinct reactivity and versatility in various applications.

Properties

IUPAC Name |

ethyl 2-methylidene-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4-10-7(9)5(2)6(3)8/h2,4H2,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQANECQLWTYWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.